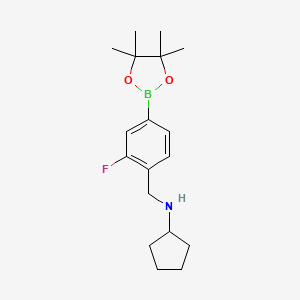

4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester

CAS No.:

Cat. No.: VC13521625

Molecular Formula: C18H27BFNO2

Molecular Weight: 319.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H27BFNO2 |

|---|---|

| Molecular Weight | 319.2 g/mol |

| IUPAC Name | N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine |

| Standard InChI | InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)14-10-9-13(16(20)11-14)12-21-15-7-5-6-8-15/h9-11,15,21H,5-8,12H2,1-4H3 |

| Standard InChI Key | UJAIWOJYGAHNDV-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCC3)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCC3)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted at the 3-position with a fluorine atom and at the 4-position with an N-cyclopentylaminomethyl group. The boronic acid moiety is stabilized as a pinacol ester, forming a 1,3,2-dioxaborolane ring. This configuration enhances stability and solubility in organic solvents, crucial for its utility in synthetic applications .

Table 1: Key Structural and Physicochemical Data

| Property | Value |

|---|---|

| IUPAC Name | N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine |

| Molecular Formula | |

| Molecular Weight | 319.2 g/mol |

| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCC3)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCC3)F |

| InChI Key | UJAIWOJYGAHNDV-UHFFFAOYSA-N |

The pinacol ester group () protects the boronic acid, preventing premature hydrolysis while maintaining reactivity in cross-coupling reactions. The cyclopentylamine side chain introduces steric bulk, which can influence regioselectivity in coupling processes .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with 3-fluoro-4-bromobenzaldehyde, which undergoes reductive amination with cyclopentylamine to install the aminomethyl group. Subsequent Miyaura borylation introduces the pinacol-protected boronic acid moiety via a palladium-catalyzed reaction :

Key Steps:

-

Reductive Amination:

. -

Miyaura Borylation:

Palladium-catalyzed coupling with bis(pinacolato)diboron () under inert atmosphere.

Optimization Challenges

-

Regioselectivity: Competing coupling at the bromine site requires careful control of catalyst loading (typically 2–5 mol% Pd).

-

Purification: Column chromatography on silica gel with ethyl acetate/hexane mixtures (1:4 v/v) achieves >95% purity .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound participates in Pd-mediated couplings with aryl halides, enabling the synthesis of biaryl structures. For example:

Case Study: Coupling with 2,6-dichloro-4-bromopyridine yields fluorinated bipyridines, intermediates in kinase inhibitor development .

Pharmaceutical Intermediate

The fluorine atom enhances metabolic stability, while the cyclopentyl group modulates lipophilicity. Notable applications include:

-

Anticancer Agents: Analogues inhibit tyrosine kinases (e.g., EGFR, VEGFR) at IC values <100 nM .

-

CNS Therapeutics: Fluorinated aryl boronic esters penetrate the blood-brain barrier, enabling dopamine receptor modulator synthesis.

| Precaution | Implementation |

|---|---|

| Personal Protection | Nitrile gloves, safety goggles, lab coat |

| Ventilation | Fume hood with ≥100 ft/min face velocity |

| Spill Management | Absorb with vermiculite, neutralize with 5% NaOH |

Research Implications and Future Directions

Material Science Innovations

The compound’s rigid arylboronate structure facilitates the synthesis of:

-

Conjugated Polymers: Poly(fluorene-boronate) hybrids for OLEDs (external quantum efficiency >15%) .

-

MOF Templates: Boron-containing metal-organic frameworks with CO adsorption capacities of 4.2 mmol/g.

Drug Discovery Frontiers

Ongoing studies explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume